5-Bromoquinazolin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of 5-Bromoquinazolin-2-amine involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis
The linear formula of 5-Bromoquinazolin-2-amine is C8H6BrN3 . The InChI code is 1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) .Chemical Reactions Analysis
Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled .Physical And Chemical Properties Analysis
5-Bromoquinazolin-2-amine has a molecular weight of 224.06 . It is a solid substance . The storage temperature is 4°C, and it should be protected from light .Scientific Research Applications
Quinazoline is an essential scaffold, known to be linked with various biological activities. Some of the prominent biological activities of this system are analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .
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Medicinal Chemistry : Quinazoline, a compound related to 5-Bromoquinazolin-2-amine, is known to be associated with various biological activities. These include analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
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Surface Modification of Medical Devices : A metal–phenolic–amine surface modification strategy has been reported, which could potentially involve 5-Bromoquinazolin-2-amine. This strategy is used to engineer a multifunctional coating on medical devices to combat thrombosis and infection .
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Synthesis of SGLT2 Inhibitors : Bromoaryls, which could potentially include 5-Bromoquinazolin-2-amine, are active fragments used to synthesize various promising candidate compounds as highly effective SGLT2 inhibitors .
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Urinary Bladder Cancer Therapy : Quinazoline derivatives, which could potentially include 5-Bromoquinazolin-2-amine, are being explored as potential therapeutic agents in urinary bladder cancer therapy . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
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Manufacturing of Therapeutic SGLT2 Inhibitors : 5-Bromoquinazolin-2-amine could potentially be used in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . In this process, cheap, easily available dimethyl terephthalate is used as the raw starting material, and the key intermediate is prepared effectively in six steps .
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Chemical Research : As a chemical compound with a specific CAS Number (181871-83-0), 5-Bromoquinazolin-2-amine could be used in various chemical research applications . Its properties and potential applications could be explored further in the laboratory setting .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromoquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCQMFNVELGDHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697183 |
Source
|
Record name | 5-Bromoquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinazolin-2-amine | |
CAS RN |
181871-83-0 |
Source
|
Record name | 5-Bromoquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoquinazolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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